Linaclotide

Irritable Bowel Syndrome with Constipation Network Meta-Analysis Secretagogue Efficacy

Linaclotide is a 14-amino acid synthetic peptide agonist of guanylate cyclase-C (GC-C) receptors expressed on the luminal surface of intestinal epithelial cells. Its activation of GC-C elevates intracellular and extracellular cyclic guanosine monophosphate (cGMP), which stimulates intestinal fluid secretion and accelerates transit, while also producing visceral analgesic effects that reduce abdominal pain.

Molecular Formula C59H79N15O21S6
Molecular Weight 1526.8 g/mol
Cat. No. B8068797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinaclotide
Molecular FormulaC59H79N15O21S6
Molecular Weight1526.8 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O
InChIInChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46?/m0/s1
InChIKeyKXGCNMMJRFDFNR-IURAOCFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Slightly soluble in aqueous sodium chloride

Linaclotide Procurement Guide: GC-C Agonist with pH-Independent Activity and Documented Healthcare Cost Advantage


Linaclotide is a 14-amino acid synthetic peptide agonist of guanylate cyclase-C (GC-C) receptors expressed on the luminal surface of intestinal epithelial cells [1]. Its activation of GC-C elevates intracellular and extracellular cyclic guanosine monophosphate (cGMP), which stimulates intestinal fluid secretion and accelerates transit, while also producing visceral analgesic effects that reduce abdominal pain [2]. Linaclotide exhibits negligible systemic oral bioavailability and acts locally within the gastrointestinal tract [3]. The compound is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adults with irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC), and as of November 2025, it is the first and only FDA-approved treatment for pediatric patients aged 7 years and older with IBS-C [4].

Why Linaclotide Cannot Be Interchanged with Plecanatide or Lubiprostone: Differentiated Pharmacology and Health Economics


Although linaclotide, plecanatide, and lubiprostone are all FDA-approved secretagogues indicated for IBS-C and CIC, they exhibit fundamental pharmacological differences that preclude simple therapeutic substitution. Linaclotide activates GC-C receptors in a pH-independent manner across the physiological pH range (pH 5–8), enabling consistent activity throughout the entire longitudinal axis of the intestinal tract, whereas plecanatide demonstrates pH-dependent activation with maximal activity at pH 5.0, preferentially targeting the proximal small intestine [1]. Lubiprostone, by contrast, is a chloride channel activator rather than a GC-C agonist, operating via a distinct molecular target. Furthermore, real-world Medicare claims analysis indicates that linaclotide initiation is associated with significantly lower total healthcare costs at 12 months compared to both plecanatide and lubiprostone, underscoring that these agents yield divergent health economic outcomes [2]. These differences in target engagement profile, regional activity, and downstream healthcare utilization render class-level interchangeability scientifically and economically unsound.

Linaclotide Differentiated Evidence: Quantitative Head-to-Head, Network Meta-Analysis, and Real-World Data Against Plecanatide, Lubiprostone, and Tenapanor


Network Meta-Analysis Ranking: Linaclotide 290 μg Ranks First in FDA Composite Responder Endpoint for IBS-C

In a systematic review and network meta-analysis of 15 randomized controlled trials encompassing 8,462 patients with IBS-C, linaclotide 290 μg once daily was ranked first in efficacy based on the FDA-recommended composite responder endpoint (≥30% reduction in average daily worst abdominal pain score and an increase of ≥1 complete spontaneous bowel movement from baseline, both in the same week for ≥6 of 12 weeks) [1]. The analysis included direct and indirect comparisons of linaclotide, lubiprostone, plecanatide, and tenapanor, all of which were superior to placebo. Linaclotide 290 μg achieved the highest P-score (a frequentist analog of the surface under the cumulative ranking curve), indicating the greatest probability of being the most effective treatment among the four secretagogues evaluated [1].

Irritable Bowel Syndrome with Constipation Network Meta-Analysis Secretagogue Efficacy

pH-Independent GC-C Activation: Linaclotide Maintains Consistent Activity Across Intestinal pH Range Versus pH-Dependent Plecanatide

Molecular dynamics simulations and biochemical characterization demonstrate that linaclotide activates GC-C receptors in a pH-independent manner across the physiologically relevant pH range of 5–8, due to the absence of acid-sensing residues (Asp2 and Glu3) [1][2]. In contrast, plecanatide, a uroguanylin analog, contains pH-sensing residues and exhibits pH-dependent activation with maximal activity at pH 5.0, corresponding to the proximal small intestine environment [1]. This pharmacological distinction has direct clinical implications: linaclotide maintains consistent GC-C agonism throughout the entire longitudinal axis of the intestinal tract, whereas plecanatide's activity may be attenuated at higher pH environments found in the distal small intestine and colon [2].

Guanylate Cyclase-C pH-Dependent Activation Intestinal Drug Activity

Real-World Healthcare Cost Advantage: Linaclotide Associated with Significantly Lower Total Costs Versus Lubiprostone and Plecanatide

A retrospective cohort analysis of 7,916 Medicare-insured patients with IBS-C or CIC who initiated linaclotide (n=5,773), lubiprostone (n=1,856), or plecanatide (n=287) assessed healthcare resource utilization (HCRU) and total costs of care over 12 months [1]. After adjusting for baseline patient characteristics and pre-index HCRU, patients initiating linaclotide had significantly lower adjusted all-cause total costs of care compared to those initiating lubiprostone or plecanatide (P < 0.05) [1]. This cost advantage was primarily driven by lower all-cause medical costs in the linaclotide cohort, rather than differences in pharmacy costs [1].

Healthcare Economics Real-World Evidence Cost-Effectiveness Analysis

Pediatric Exclusivity: Linaclotide Is the Sole FDA-Approved Agent for Pediatric IBS-C Patients Aged 7–17 Years

On November 5, 2025, the FDA approved linaclotide capsules for the treatment of IBS-C in pediatric patients aged 7 years and older, making it the first and only FDA-approved pharmacologic treatment for this indication in the pediatric population [1]. This approval was supported by extrapolation of efficacy from adequate and well-controlled adult studies and a 12-week double-blind, randomized, parallel-group trial in pediatric patients aged 7–17 years meeting modified Rome III criteria for child/adolescent IBS-C [2]. Neither plecanatide nor lubiprostone holds FDA approval for pediatric IBS-C, creating a unique market position and regulatory barrier to substitution in this patient segment.

Pediatric Gastroenterology Regulatory Exclusivity IBS-C Treatment

Linaclotide: Evidence-Backed Research and Procurement Application Scenarios


Formulary Selection for IBS-C in Integrated Health Systems Serving Medicare Populations

Based on the network meta-analysis ranking linaclotide 290 μg first among secretagogues for the FDA composite responder endpoint [1] and the real-world Medicare analysis demonstrating significantly lower total healthcare costs at 12 months versus lubiprostone and plecanatide [2], formulary committees should prioritize linaclotide as the preferred GC-C agonist for IBS-C in Medicare Advantage and fee-for-service Medicare populations. The combination of superior efficacy ranking and favorable health economic outcomes provides a dual rationale for preferential tier placement.

Pediatric IBS-C Treatment Protocols in Children's Hospitals and Specialty Pharmacies

As the sole FDA-approved pharmacologic agent for IBS-C in patients aged 7–17 years [3], linaclotide 145 μg once daily should be designated as the only on-label secretagogue option in pediatric treatment algorithms and hospital formularies. Procurement decisions for pediatric gastroenterology clinics and children's hospitals must account for this regulatory exclusivity, as off-label use of alternative agents introduces medicolegal liability and reimbursement challenges.

Drug Discovery and Preclinical Research on pH-Independent GC-C Agonism

Investigators studying intestinal GC-C pharmacology should select linaclotide as the reference standard for pH-independent activation of the GC-C/cGMP pathway [4]. Its consistent activity across the physiological pH range (5–8) and rigid conformer structure resembling E. coli heat-stable enterotoxin STa make it an essential comparator for screening novel GC-C agonists with pH-dependent or region-specific activity profiles.

Real-World Evidence Generation and Health Economics Outcomes Research

Health economics researchers should utilize linaclotide as the benchmark comparator in retrospective claims analyses and cost-effectiveness modeling of new IBS-C/CIC therapies, given the availability of robust real-world cost data in Medicare populations [2]. The documented lower total healthcare costs with linaclotide initiation establish a high bar for new entrants to demonstrate economic value.

Quote Request

Request a Quote for Linaclotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.